molecular formula C8H9ClO B1619055 2-Chloro-6-ethylphenol CAS No. 24539-93-3

2-Chloro-6-ethylphenol

Cat. No.: B1619055
CAS No.: 24539-93-3
M. Wt: 156.61 g/mol
InChI Key: XNJCFOQHSHYSLG-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylphenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are phenols substituted with one or more chlorine atoms. This compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the sixth position on the phenol ring. It is used in various chemical processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-ethylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the chlorination of 6-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-ethylphenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylphenol involves its interaction with specific molecular targets. The chlorine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways. Its antimicrobial activity, for example, may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    2-Chlorophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Chloro-2-ethylphenol: The chlorine and ethyl groups are positioned differently, leading to variations in reactivity and applications.

    2,6-Dichlorophenol: Contains an additional chlorine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness: 2-Chloro-6-ethylphenol is unique due to the specific positioning of the chlorine and ethyl groups, which influence its chemical behavior and applications. Its distinct structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chloro-6-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJCFOQHSHYSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179284
Record name Phenol, 2-chloro-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24539-93-3
Record name Phenol, 2-chloro-6-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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